![molecular formula C43H46O12 B1245034 1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1245034.png)
1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS-186c is a dibenzodioxonine isolated from the culture broth of Penicillium asperosporum that acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an antimicrobial agent, an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor and a Penicillium metabolite. It is a polyphenol, an acetate ester, a lactone, an aromatic ether, a member of benzophenones and a dibenzodioxonine.
Scientific Research Applications
Chemical Synthesis and Derivatives
Research in chemical synthesis has explored the interaction and cyclization of various complex molecules similar to the compound . For example, the study by Shablykin et al. (2017) focused on the interaction of homophthalic anhydride with methyl (triphenylphosphoranylidene)acetate, leading to the formation of minor products like (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate (Shablykin, Merzhyievsky, & Shablykina, 2017). This research indicates a focus on complex organic synthesis, which could relate to the compound of interest.
Pharmacological Applications
Studies have also delved into synthesizing and characterizing compounds with potential pharmacological applications. For instance, the work by Singh et al. (2000) on 1,5-benzothiazepines and their nucleosides highlights the synthesis of complex molecules for antimicrobial activity (Singh, Sharma, Kumar, & Prakash, 2000). Although not directly related to the specific compound, this research underlines the potential of complex molecules in drug design.
Natural Product Isolation and Characterization
Research also involves the isolation and characterization of natural products, such as the study on Hypericum scabrum by Liu et al. (2014), which identified new polyprenylated acylphloroglucinols (Liu, Ma, Yang, Wang, & Su, 2014). These studies are crucial for understanding the potential applications of complex organic compounds in medicine and pharmacology.
properties
Molecular Formula |
C43H46O12 |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
[1-[11-[2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3-hydroxy-5-methylphenyl]-12,17-dihydroxy-7-methoxy-15-methyl-9-oxo-2,10-dioxatricyclo[11.4.0.03,8]heptadeca-1(13),3(8),4,6,14,16-hexaen-6-yl]-3-methylbutyl] acetate |
InChI |
InChI=1S/C43H46O12/c1-20(2)9-10-25-11-13-29(45)35(37(25)48)39(50)34-27(16-22(5)18-30(34)46)42-38(49)28-17-23(6)19-31(47)40(28)54-32-14-12-26(33(15-21(3)4)53-24(7)44)41(52-8)36(32)43(51)55-42/h9,11-14,16-19,21,33,38,42,45-49H,10,15H2,1-8H3 |
InChI Key |
MQLUFEFCCDNPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC(C2O)C4=C(C(=CC(=C4)C)O)C(=O)C5=C(C=CC(=C5O)CC=C(C)C)O |
synonyms |
AS 186c AS 186g AS-186c AS-186g |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



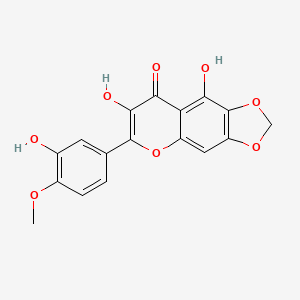


![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)
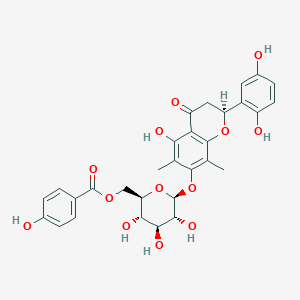
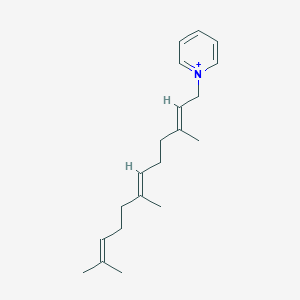

![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
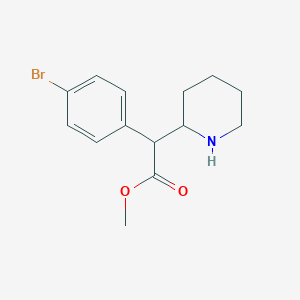
![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)
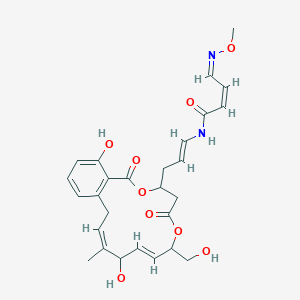
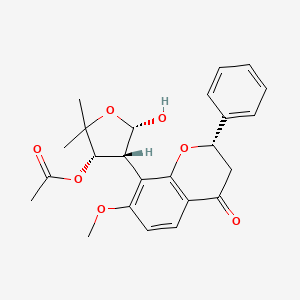
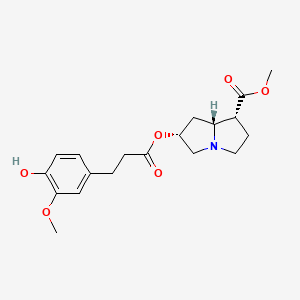
![3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)